1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine
Description
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a nitrogen-rich heterocyclic compound featuring a pyridine core substituted with a methyl group at position 5, a piperazine ring at position 6, and a propan-1-amine side chain at position 3.
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-3-12(14)11-8-10(2)13(16-9-11)17-6-4-15-5-7-17/h8-9,12,15H,3-7,14H2,1-2H3 |
InChI Key |
GSNDNEGNUUQFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCNCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then deprotected to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions: Reagents such as sodium hydride, acetic anhydride, and various catalysts are often used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Neuropharmacological Effects
Research indicates that 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine may have potential applications in treating neurodegenerative disorders. Its structural similarity to known monoamine oxidase inhibitors suggests it could modulate neurotransmitter levels, which is crucial in conditions like Alzheimer's disease .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, with some derivatives exhibiting low IC50 values, indicating strong anti-proliferative activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is crucial for optimizing its biological activity. The presence of specific substituents can significantly influence its efficacy against different biological targets.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Piperazine | Essential | - | Provides structural stability |
| Methyl group on pyridine | Enhances potency | - | Increases lipophilicity |
| Additional nitrogen atoms | Critical for MAO-B inhibition | 0.013 | Important for neuropharmacological effects |
Synthesis and Characterization
The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step synthetic routes. Optimized reaction conditions, including solvent choice and temperature control, are crucial for maximizing yield and purity . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the identity and purity of the synthesized compounds.
Case Study 1: Antimicrobial Evaluation
In a recent study, the antimicrobial efficacy of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine was evaluated using the disc diffusion method against common bacterial strains. The results indicated significant inhibition zones compared to control samples, highlighting its potential as a new antimicrobial agent .
Case Study 2: Neuropharmacological Screening
Another study focused on the neuropharmacological effects of this compound. It was tested in animal models for its ability to improve cognitive functions impaired by neurodegenerative conditions. The results suggested that it could enhance memory retention and cognitive performance, warranting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . It may also inhibit certain enzymes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Substituent (Position 6) | Amine Position |
|---|---|---|---|---|---|
| 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine | C₁₃H₂₁N₄ | ~233* | Pyridine | Piperazin-1-yl | 3 |
| 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine | C₁₄H₂₃N₃ | 233.35 | Pyridine | Piperidin-1-yl | 3 |
| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₅N₅ | 193 | Pyrimidine | 4-Methylpiperazin-1-yl | 2 |
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle :
- The pyridine core in the target compound (vs. pyrimidine in the third analog) reduces nitrogen content but improves lipophilicity. Pyrimidine derivatives (e.g., C₉H₁₅N₅) exhibit higher polarity due to dual nitrogen atoms in the ring .
- Piperazine (C₄H₈N₂) vs. Piperidine (C₅H₁₀N): Piperazine’s dual nitrogen atoms increase basicity and aqueous solubility compared to piperidine, which has a single nitrogen and higher hydrophobicity .
Molecular Weight and Formula: The target compound (C₁₃H₂₁N₄) and its piperidine analog (C₁₄H₂₃N₃) share similar molecular weights (~233 g/mol) but differ in nitrogen content.
Synthetic Considerations: Piperazine-containing compounds (e.g., C₉H₁₅N₅) often require Buchwald-Hartwig amination with palladium catalysts (e.g., Pd₂(dba)₃, X-Phos) and prolonged reaction times (48 hours at 100°C), as seen in . Piperidine analogs may involve simpler alkylation steps but face challenges in commercial availability (e.g., discontinuation noted in ) .
Biological Activity
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring and a pyridine moiety, which may contribute to its pharmacological properties. The following sections explore the biological activity, synthesis, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is C13H19N3, with a molecular weight of 233.31 g/mol. Its structural complexity, characterized by multiple nitrogen-containing rings, suggests unique chemical reactivity and biological interactions.
Biological Activity
Research indicates that 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 32 μg/mL .
Antichlamydial Activity
The compound has also been evaluated for its antichlamydial activity. Modifications in the piperazine moiety enhanced its efficacy against Chlamydia trachomatis, indicating that structural variations can significantly influence biological outcomes .
Cytotoxicity
In vitro studies utilizing HeLa cell lines revealed that some derivatives exhibited cytotoxic effects, with IC50 values indicating potent activity. The MTT assay results suggested that these compounds could serve as leads in cancer therapeutics .
Research Findings and Case Studies
A review of literature provides insights into the structure-activity relationship (SAR) of similar compounds. For example, modifications in the piperazine and pyridine rings were found to enhance antibacterial and antifungal activities .
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Target Activity |
|---|---|---|
| 6-{4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Contains a pyridazine ring | Histamine H3 receptor antagonist |
| Pyrrolidin-2-one | Structurally related with diverse activities | Various biological activities |
This table illustrates how structural features correlate with specific biological targets, underscoring the importance of molecular design in drug development.
Synthesis
The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step synthetic routes. Optimized reaction conditions—such as solvent choice and temperature—are crucial for maximizing yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
